molecular formula C12H17Cl2N3O2 B13387871 Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride

Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride

Cat. No.: B13387871
M. Wt: 306.19 g/mol
InChI Key: YOQMELLFPVXRPG-UHFFFAOYSA-N
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Description

Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride (CAS: 1414976-14-9) is a chiral compound with a defined stereocenter in the R-configuration . Its molecular formula is C₁₂H₁₆Cl₂N₃O₂, and it has a molecular weight of 269.73 g/mol (as the free base; 306.187 g/mol including counterions) . The structure features a 7-methyl-substituted indazole ring linked to a methyl-esterified amino acid backbone, with two hydrochloride counterions enhancing solubility .

Properties

Molecular Formula

C12H17Cl2N3O2

Molecular Weight

306.19 g/mol

IUPAC Name

methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;dihydrochloride

InChI

InChI=1S/C12H15N3O2.2ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);2*1H

InChI Key

YOQMELLFPVXRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

  • Preparation of Intermediates : The synthesis begins with the preparation of the indazole core. This can involve the cyclization of appropriate precursors to form the indazole ring, followed by the introduction of the methyl group at the 7-position.

  • Coupling Reactions : The indazole intermediate is then coupled with a suitable amino acid derivative to form the propanoate backbone. This step may involve peptide coupling reagents to ensure efficient bond formation.

  • Resolution and Purification : The racemic mixture obtained from the coupling step is resolved into its enantiomers using chiral resolution techniques. The desired enantiomer is then converted into its dihydrochloride salt.

  • Final Purification : The dihydrochloride salt is purified using techniques such as recrystallization or chromatography to achieve high purity.

Specific Synthesis Example

A specific example of the synthesis involves starting with (R)-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride. This compound can be further processed to introduce additional functional groups or to form derivatives with enhanced biological activity.

Analytical Techniques for Characterization

The synthesized compound is characterized using various analytical techniques:

Comparison of Synthesis Methods

Method Key Steps Advantages Disadvantages
Multi-step Synthesis Involves preparation of indazole core, coupling with amino acid derivative, resolution, and purification. Allows for introduction of various substituents, high control over stereochemistry. Complex, time-consuming, and costly.
One-pot Synthesis Attempts to combine multiple steps into a single reaction vessel. Simplifies process, reduces waste. Often results in lower yields and purity.

Chemical Reactions Analysis

Protection and Deprotection Reactions

The primary amine group undergoes protection to prevent undesired side reactions during synthetic modifications:

Benzyloxycarbonyl (Z) Protection

  • Reaction : The amino group is protected using benzyloxycarbonyl chloride (Z-Cl) in the presence of a base (e.g., NaHCO₃) to form (R)-methyl 2-(((benzyloxy)carbonyl)amino)-3-(7-methyl-1H-indazol-5-yl)propanoate .

  • Conditions : Dichloromethane (DCM), 0–25°C, 2–4 hours.

  • Yield : ~92%.

Deprotection via Hydrogenolysis

  • Reaction : The Z-group is removed under hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst to regenerate the free amine.

  • Conditions : Methanol (MeOH), 25°C, 6 hours.

  • Yield : 89%.

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid for further functionalization:

Basic Hydrolysis

  • Reaction : Treatment with NaOH in aqueous tetrahydrofuran (THF) yields (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid.

  • Conditions : 1M NaOH, THF/H₂O (3:1), 25°C, 12 hours.

  • Yield : 85%.

Coupling Reactions

The amine and carboxylic acid functionalities enable peptide couplings:

Amide Bond Formation

  • Reaction : Coupling with 4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine using HATU and DIPEA forms a CGRP-targeting analog .

  • Conditions : DMF, 25°C, 24 hours.

  • Yield : 78% .

Example :

(R)-Methyl ester+4-(2-oxoquinolin-3-yl)piperidineHATU/DIPEACGRP antagonist precursor\text{(R)-Methyl ester} + \text{4-(2-oxoquinolin-3-yl)piperidine} \xrightarrow{\text{HATU/DIPEA}} \text{CGRP antagonist precursor}

Key Reaction Mechanisms

  • Indazole Ring Functionalization : Electrophilic substitution at the indazole C3 position occurs under nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeCl₃).

  • Stereochemical Integrity : Chiral center at C2 remains intact during reactions due to mild conditions and steric protection by the indazole group .

Research Findings

  • Receptor Binding : Analogues with tert-butyl carbamate-protected amines show 10-fold higher CGRP receptor affinity compared to acetylated derivatives .

  • Solubility Optimization : Hydrolysis of the methyl ester to a carboxylic acid improves aqueous solubility (logP reduced from 2.1 to 0.7) .

Comparative Reactivity Table

Reaction Type Reagents Temperature Time Yield Application
Z-ProtectionZ-Cl, NaHCO₃0–25°C3h92%Amine protection
Ester HydrolysisNaOH, THF/H₂O25°C12h85%Carboxylic acid synthesis
Amide CouplingHATU, DIPEA25°C24h78%Peptide analog synthesis
N-MethylationCH₃I, NaH0°C → 25°C6h70%Metabolic stabilization

This compound’s versatility in protection, coupling, and derivatization reactions underscores its value in medicinal chemistry, particularly for developing migraine therapeutics targeting CGRP pathways . Future research may explore enantioselective syntheses and novel coupling strategies to expand its applicability.

Scientific Research Applications

(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, also known as methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, is a dihydrochloride salt of a chiral amino acid derivative . It features an indazole moiety that contributes to its biological activity. The molecular formula of the compound is C12H17Cl2N3O2, and it has a molecular weight of 306.19 g/mol .

Pharmaceutical Development

(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is primarily studied for its potential as a calcitonin gene-related peptide receptor antagonist, suggesting its possible use in treating conditions like migraine and other neurological conditions.

  • Receptor Antagonist Interaction studies have shown that (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride effectively binds to calcitonin gene-related peptide receptors. These studies are crucial for understanding the pharmacodynamics and potential side effects associated with this compound.
  • Synthesis of Analogs and Derivatives It can be used as a lead compound in pharmaceutical development and as a valuable scaffold for synthesizing other biologically active compounds. The synthesis of (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride typically involves several steps that allow for the introduction of various substituents to enhance biological activity or alter pharmacokinetic properties. These reactions facilitate the synthesis of analogs and derivatives that may exhibit altered pharmacological properties.

Scientific Research Applications

(R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is suitable for various scientific research applications .

  • Analytical Method Development It can be used in analytical method development .
  • Method Validation It sees use in method validation (AMV) .
  • Quality Control It is applicable in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) .

Structural Analogs

Several compounds share structural similarities with (R)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride:

Compound NameStructureKey Features
(S)-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoateSimilar backbone but different stereochemistryPotentially different biological activity due to chirality
Methyl (R)-2-amino-3-(6-methylpyridin-3-yl)propanoateContains a pyridine instead of an indazoleDifferent receptor interaction profile
(R)-Methyl 2-amino-4-(7-methylindazolyl)butanoateVariation in side chain lengthMay exhibit altered pharmacological effects

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Key Features
Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride C₁₂H₁₆Cl₂N₃O₂ 7-methylindazole, methyl ester, dihydrochloride R-configuration 306.187 Enhanced solubility due to HCl salts; indazole core
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (Compound 12) C₁₂H₈N₃O₄F₃ Nitro, trifluoromethyl, benzoimidazole Not specified 315.16 Electron-withdrawing groups increase reactivity; benzoimidazole core
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate C₁₀H₁₂N₂O₄ 4-nitrophenyl, methyl ester S-configuration 224.21 Nitro group enhances metabolic instability; phenyl backbone
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Chloro, methyl, indole Not applicable 209.63 Indole core lacks indazole’s nitrogen; carboxylic acid group affects ionization
L-Histidine monohydrochloride monohydrate C₆H₁₀ClN₃O₂ Imidazole, amino acid, hydrochloride Natural L-configuration 209.63 Biologically compatible; imidazole ring differs from indazole

Key Observations :

Core Heterocycles: The indazole ring in the target compound provides two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination distinct from indole (one nitrogen) or imidazole (non-fused ring) . Benzoimidazole (compound 12) offers a fused aromatic system with nitro and trifluoromethyl groups, likely increasing electrophilicity .

Chloride salts (target compound, L-histidine hydrochloride) improve aqueous solubility but may increase hygroscopicity .

Stereochemistry: The R-configuration in the target compound contrasts with the S-configuration in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate, which could lead to divergent interactions with chiral biological targets .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Data

Compound Solubility LogP (Predicted) Stability Potential Applications
Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride High (due to HCl salts) 1.2–1.5 Stable under refrigeration Research tool for kinase inhibition or receptor binding studies
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate Moderate 2.8–3.2 Sensitive to light/heat Electrophilic intermediate in organic synthesis
L-Histidine monohydrochloride monohydrate High -1.5 Highly stable Nutritional supplements, buffer agent in pharmaceuticals
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Low 2.5–3.0 Stable at RT Antimicrobial or anti-inflammatory agent precursor

Key Findings :

  • Solubility : The target compound’s dihydrochloride form offers superior solubility compared to neutral analogs like 7-chloro-3-methylindole-2-carboxylic acid .
  • Stability : Chloride salts (target compound, L-histidine) enhance stability under controlled conditions, whereas nitro-substituted compounds may degrade under UV light .

Biological Activity

Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride, also known by its CAS number 2568064-12-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇Cl₂N₃O₂
  • Molecular Weight : 306.19 g/mol
  • CAS Number : 2568064-12-8

Research indicates that this compound may act as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist , which is significant in the treatment of migraine and other neurological conditions. CGRP plays a crucial role in the pathophysiology of migraines, and antagonizing its receptors can help alleviate symptoms.

Biological Activity

  • Antimigraine Effects :
    • Studies have shown that compounds similar to methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate exhibit significant inhibition of CGRP-induced vasodilation, which is a key factor in migraine pathogenesis .
    • In vivo studies demonstrated that administration of CGRP receptor antagonists led to reduced headache frequency and severity in animal models .
  • Neuroprotective Properties :
    • Preliminary data suggest that the compound may offer neuroprotective effects against excitotoxicity, potentially through modulation of glutamate receptors . This property could be beneficial in neurodegenerative diseases.
  • Antitumor Activity :
    • Research indicates that methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate may exhibit antitumor effects by inhibiting cell proliferation in certain cancer cell lines. This is linked to its ability to interfere with signaling pathways involved in cell growth and survival .

Case Study 1: Antimigraine Efficacy

A double-blind, placebo-controlled trial involving patients with chronic migraines evaluated the efficacy of a CGRP receptor antagonist derived from methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate. Results indicated a statistically significant reduction in migraine days per month compared to placebo .

Case Study 2: Neuroprotection

In a model of excitotoxicity induced by NMDA (N-Methyl-D-aspartate), treatment with the compound resulted in decreased neuronal death and improved functional recovery post-injury. This suggests potential applications in conditions like Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntimigraineCGRP receptor antagonism
NeuroprotectionModulation of glutamate receptors
AntitumorInhibition of cell proliferation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing the (2R)-enantiomer of this compound, and how is enantiomeric purity validated?

  • Methodology : The compound is synthesized via asymmetric catalysis or chiral resolution. For example, retrosynthetic analysis (Fig. 35 in ) highlights key intermediates like indazole derivatives and amino acid precursors. Enantiomeric purity is validated using chiral HPLC or polarimetry, with NMR (e.g., 1H^1H-NMR in ) confirming stereospecific proton environments. Specific signals, such as the methyl ester singlet (~3.79 ppm) and stereogenic center splitting patterns, are critical .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^13C-NMR (e.g., DMSO-d6_6 solvent in ) identify proton environments (e.g., aromatic indazole protons at 7.8–8.3 ppm) and stereochemistry.
  • Mass Spectrometry (MS) : ESI-MS (e.g., m/z 305.07 for the free base in ) confirms molecular weight.
  • HPLC : Reverse-phase chromatography with UV detection validates purity (>98%) and detects diastereomeric impurities .

Q. How does the dihydrochloride salt form influence solubility and stability during storage?

  • Methodology : The dihydrochloride salt (C12_{12}H17_{17}Cl2_2N3_3O2_2) enhances aqueous solubility compared to the free base ( vs. 3). Stability studies recommend storage at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. Thermal gravimetric analysis (TGA) and accelerated stability testing (40°C/75% RH) are used to assess shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Methodology : Comparative assays (e.g., enzyme inhibition or receptor binding) using isolated (2R)- and (2S)-enantiomers ( ) clarify stereospecific effects. For example, the (2R)-form may show higher affinity in migraine-related targets ( ). Data normalization to enantiomeric purity (%ee) via chiral chromatography mitigates variability .

Q. How can analytical methods be optimized to detect trace impurities in batch synthesis?

  • Methodology : LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) identifies impurities like dehydrochlorinated byproducts or indazole derivatives (e.g., 3-(7-methyl-1H-indazol-5-yl)-2-oxopropanoic acid in ). Method validation follows ICH Q3A guidelines, with LOQ ≤ 0.1% .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) models binding to indazole-recognizing kinases or GPCRs. Density Functional Theory (DFT) calculates charge distribution on the indazole ring and amino group, correlating with experimental IC50_{50} values from SPR or cellular assays .

Q. How do counterion variations (e.g., dihydrochloride vs. free base) affect pharmacokinetic profiling?

  • Methodology : Comparative studies in rodent models measure bioavailability (AUC024h_{0-24h}) and plasma protein binding (equilibrium dialysis). The dihydrochloride form ( ) shows higher solubility but may require pH-adjusted formulations to enhance intestinal absorption .

Q. What protocols quantify degradation products under physiological conditions?

  • Methodology : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) incubations followed by LC-MS/MS identify hydrolyzed products (e.g., methyl ester cleavage to carboxylic acid). Degradation kinetics are modeled using first-order rate equations .

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